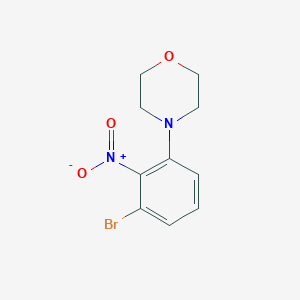

6-Bromo-2-morpholinonitrobenzene

Description

6-Bromo-2-morpholinonitrobenzene is a substituted aromatic compound featuring a bromine atom at the 6-position, a nitro group at the 2-position, and a morpholine ring fused to the benzene core. This structure combines electron-withdrawing (nitro, bromo) and electron-donating (morpholine) groups, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name |

4-(3-bromo-2-nitrophenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O3/c11-8-2-1-3-9(10(8)13(14)15)12-4-6-16-7-5-12/h1-3H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWHYZOKAMYNIFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C(=CC=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-morpholinonitrobenzene typically involves the bromination of 2-morpholinonitrobenzene. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or carbon tetrachloride, under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-morpholinonitrobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethyl sulfoxide.

Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Nucleophilic Substitution: Products include substituted derivatives where the bromine atom is replaced by other functional groups.

Reduction: The major product is 6-Bromo-2-morpholinoaniline.

Oxidation: Products depend on the specific oxidizing agent used and the reaction conditions.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Anticancer Activities

6-Bromo-2-morpholinonitrobenzene has been investigated for its potential as a therapeutic agent against viral infections and cancer. Its structural components allow it to interact with biological targets involved in disease processes. For instance, compounds with similar morpholine scaffolds have shown efficacy in inhibiting viral replication and tumor growth through various mechanisms, including the modulation of specific signaling pathways.

Case Study: GAK Inhibition

Recent studies have highlighted the role of GAK (cyclin G-associated kinase) as a target for antiviral therapy. Compounds similar to this compound have been evaluated for their ability to inhibit GAK, showing promise in reducing viremia in models of Dengue and Ebola viruses . The morpholine moiety enhances the compound's interaction with the kinase domain, suggesting that derivatives of this compound could be developed as broad-spectrum antiviral agents.

Synthetic Organic Chemistry

Building Block for Heterocycles

The compound serves as a key intermediate in the synthesis of various heterocyclic compounds. Its bromine substituent allows for nucleophilic substitutions and cross-coupling reactions, making it a versatile building block in organic synthesis.

Table 1: Synthetic Reactions Involving this compound

| Reaction Type | Conditions | Products | Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | K2CO3, DMF, 80°C | Various substituted morpholines | 60-85 |

| Suzuki Coupling | Pd(PPh3)4, K2CO3, dioxane/H2O | Aryl-morpholine derivatives | 51-87 |

| Sonogashira Coupling | Pd catalyst, alkyne | Alkynylated morpholines | 71 |

This table summarizes key synthetic methodologies that utilize this compound as a precursor or intermediate.

Material Science Applications

Development of Functional Materials

The unique properties of this compound allow it to be incorporated into functional materials. For example, its ability to form stable complexes with metals can be exploited in catalysis or sensor technology. Morpholine derivatives have been used to create self-healing materials and stimuli-responsive polymers due to their dynamic chemical properties .

Structural Insights and Crystallography

Crystal Structure Analysis

The crystal structure of this compound has been characterized using X-ray diffraction techniques. The analysis reveals important geometric parameters that influence its reactivity and interaction with biological targets. The dihedral angles and intermolecular interactions provide insights into how modifications can enhance its pharmacological properties .

Mechanism of Action

The mechanism of action of 6-Bromo-2-morpholinonitrobenzene in biological systems involves its interaction with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that interact with nucleic acids and proteins, leading to potential therapeutic effects. The bromine atom and morpholine ring contribute to the compound’s ability to bind to specific molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Properties

*Hypothetical data inferred from structural analogs.

Research Findings and Trends

- Reactivity: Bromine in this compound likely serves as a leaving group in cross-coupling reactions, similar to 2-bromo-6-nitrotoluene’s role in forming carbon-carbon bonds .

Biological Activity

6-Bromo-2-morpholinonitrobenzene is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound consists of a bromine atom, a morpholine ring, and a nitro group attached to a benzene ring. The presence of these functional groups contributes to its unique reactivity and biological profile.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Bioreduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with nucleic acids and proteins, potentially leading to therapeutic effects such as cytotoxicity against cancer cells.

- Interaction with Cellular Targets : The morpholine ring enhances the compound's ability to bind to specific molecular targets, influencing various biochemical pathways involved in cell signaling and apoptosis.

Anticancer Activity

Research has indicated that this compound exhibits notable anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:

| Cell Line | IC50 Value (µM) | Notes |

|---|---|---|

| HCT116 (Colon) | 12.5 | Effective against colon cancer cells |

| MCF-7 (Breast) | 10.3 | Significant inhibition of breast cancer growth |

| A549 (Lung) | 15.0 | Shows promise in lung cancer treatment |

These findings suggest that the compound may act through mechanisms such as induction of apoptosis and cell cycle arrest.

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has demonstrated anti-inflammatory properties. Studies indicate that it can inhibit pro-inflammatory cytokines, potentially making it useful in treating inflammatory diseases .

Case Studies

-

In Vitro Studies on Cancer Cell Lines :

- A study evaluated the antiproliferative effects of this compound on several human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with significant effects noted in MCF-7 and HCT116 cells.

- Mechanistic Insights :

- Potential for Drug Development :

Comparison with Similar Compounds

To better understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

| Compound | Notable Features | Biological Activity |

|---|---|---|

| 6-Bromo-2-nitroaniline | Lacks morpholine ring | Moderate anticancer activity |

| 2-Morpholino-5-nitrobenzene | Different substitution pattern | Limited anti-inflammatory properties |

| 6-Chloro-2-morpholinonitrobenzene | Chlorine instead of bromine | Comparable anticancer activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.